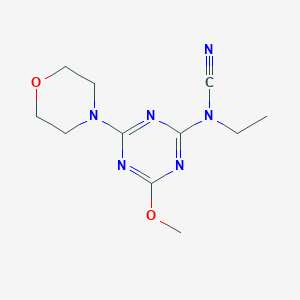![molecular formula C17H21NO4 B5349107 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5349107.png)
2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid, also known as TPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TPB belongs to the class of compounds known as pyrrolidine carboxylic acids, which have been shown to exhibit a range of biological activities. In
科学的研究の応用
2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a critical role in a wide range of physiological processes. This compound has been shown to bind to and activate the GPR40 receptor, which is involved in the regulation of glucose homeostasis and insulin secretion. This compound has also been studied for its potential applications in the treatment of diabetes and obesity, as well as its ability to modulate immune function.
作用機序
The mechanism of action of 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid involves its binding to the GPR40 receptor, which leads to the activation of intracellular signaling pathways. This activation results in the release of insulin from pancreatic beta cells, as well as the regulation of glucose homeostasis. This compound has also been shown to modulate immune function by binding to the GPR84 receptor, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the regulation of glucose homeostasis and insulin secretion, modulation of immune function, and potential applications in the treatment of diabetes and obesity. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of a range of diseases.
実験室実験の利点と制限
One of the main advantages of 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid for lab experiments is its ability to selectively activate the GPR40 and GPR84 receptors, which allows for the study of their specific functions. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid, including the study of its potential applications in the treatment of diabetes and obesity, as well as its ability to modulate immune function. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on intracellular signaling pathways. Finally, the development of new analogs of this compound may lead to the discovery of compounds with improved efficacy and fewer side effects.
合成法
The synthesis of 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid involves a multistep process that begins with the reaction of 4-bromobenzoic acid with tetrahydro-2H-pyran-4-one in the presence of a base. This reaction produces the intermediate 4-(tetrahydro-2H-pyran-4-yl)benzoic acid, which is then coupled with pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is this compound, which can be purified using standard chromatographic techniques.
特性
IUPAC Name |
2-[1-(oxane-4-carbonyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-16(12-6-9-22-10-7-12)18-8-5-13(11-18)14-3-1-2-4-15(14)17(20)21/h1-4,12-13H,5-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNYLGONTWPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)

![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
![6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5349061.png)
![2-(2-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5349062.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5349076.png)


![1-({1-[(6'-methoxy-2,3'-bipyridin-5-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5349094.png)
![1-{1-[(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5349100.png)
![(3aR*,5R*,6S*,7aS*)-2-[(3-chloro-4-hydroxyphenyl)acetyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5349108.png)
![(3S*,5R*)-1-(2-pyridinylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349130.png)
![2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5349138.png)